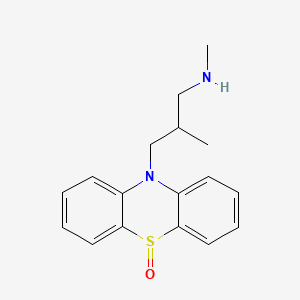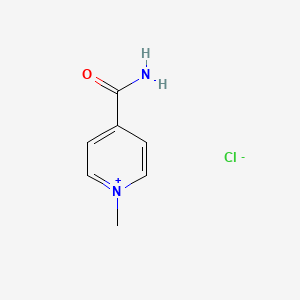
N-Desmethyl Trimeprazine Sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Trimeprazine Sulfoxide is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Trimeprazine Sulfoxide typically involves the oxidation of Promethazine. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the selective oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Desmethyl Trimeprazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.
Reduction: Reduction reactions can revert the sulfoxide back to the parent thioether compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the parent thioether compound.
Substitution: Formation of various substituted phenothiazine derivatives.
科学研究应用
N-Desmethyl Trimeprazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antihistaminic and antiemetic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-Desmethyl Trimeprazine Sulfoxide involves its interaction with various molecular targets. In the context of its antihistaminic activity, the compound acts as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. Additionally, its antiemetic effects are attributed to its antagonism at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, reducing nausea and vomiting.
相似化合物的比较
Similar Compounds
Promethazine: The parent compound, known for its antihistaminic and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative with antipsychotic effects.
Thioridazine: A phenothiazine with antipsychotic and sedative properties.
Uniqueness
N-Desmethyl Trimeprazine Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical and pharmacological properties compared to its parent compound and other phenothiazine derivatives. The presence of the sulfoxide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)


![[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B571420.png)

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)
